molecular formula C10H12ClNO2 B7873713 2-(3-Chlorophenyl)-N-methoxy-N-methylacetamide

2-(3-Chlorophenyl)-N-methoxy-N-methylacetamide

Cat. No.: B7873713
M. Wt: 213.66 g/mol
InChI Key: YFRDVUYTWZOECQ-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-N-methoxy-N-methylacetamide is an organic compound with a molecular formula of C10H12ClNO2 This compound is characterized by the presence of a chlorophenyl group attached to an acetamide moiety, which is further substituted with methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-N-methoxy-N-methylacetamide typically involves the reaction of 3-chlorobenzoyl chloride with N-methoxy-N-methylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Step 1: 3-Chlorobenzoyl chloride is reacted with N-methoxy-N-methylamine in an organic solvent like dichloromethane.

    Step 2: Triethylamine is added to the reaction mixture to neutralize the hydrochloric acid by-product.

    Step 3: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

    Step 4: The product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-N-methoxy-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-(3-Chlorophenyl)-N-methoxy-N-methylacetamide has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-N-methoxy-N-methylacetamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and ion channels. The presence of the chlorophenyl group allows it to bind to hydrophobic pockets in proteins, while the methoxy and methyl groups can enhance its solubility and bioavailability. The exact pathways and molecular targets involved in its action are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-N-methoxy-N-methylacetamide: Similar structure but with the chlorine atom in the para position.

    2-(3-Bromophenyl)-N-methoxy-N-methylacetamide: Similar structure but with a bromine atom instead of chlorine.

    2-(3-Chlorophenyl)-N-ethoxy-N-methylacetamide: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

2-(3-Chlorophenyl)-N-methoxy-N-methylacetamide is unique due to the specific positioning of the chlorine atom on the phenyl ring and the presence of both methoxy and methyl groups on the acetamide moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(3-chlorophenyl)-N-methoxy-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-12(14-2)10(13)7-8-4-3-5-9(11)6-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRDVUYTWZOECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1=CC(=CC=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-chlorophenylacetic acid (5.00 g, 29.3 mmol), 1-(3-dimethyl-aminopropyl)-3-ethylcarbodiimide HCL (6.18 g, 32.2 mmol), and 1-hydroxybenzotriazole (HOBt; 4.00 g, 29.3 mmol) in dichloromethane (DCM; 40 mL) was stirred at room temperature for about 10 minutes. The solution was cooled to about 0° C. To it were added N,O-dimethylhydroxylamine HCl (2.86 g, 29.0 mmol) and diisopropylethylamine (DIEA; 3.80 g, 29.3 mmol). The reaction mixture was warmed to room temperature and stirred for about 5 hours. The solution was diluted with 100 mL of DCM and washed with saturated NaHCO3 aqueous solution (2 times), 1N HCl aqueous solution (2 times) and brine (2 times), dried over anhydrous MgSO4, filtered and concentrated in vacuo. The liquid obtained was purified by column chromatography on silica eluting with EtOAc/hexane 1:1. The title compound was obtained as colorless liquid. Yield: 5.60 g, 89%. Rf=0.44 (silica, EtOAc/hexane 1:1). 1H NMR (300 MHz, CDCl3) 7.18-7.34 (m, 4H), 3:76 (S, 2H), 3.66 (S, 3H), 3.22 (S, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
1-(3-dimethyl-aminopropyl)-3-ethylcarbodiimide HCL
Quantity
6.18 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
N,O-dimethylhydroxylamine HCl
Quantity
2.86 g
Type
reactant
Reaction Step Two
Quantity
3.8 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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